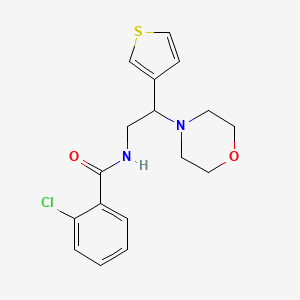

2-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide

Description

2-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro group, a morpholino group, and a thiophene ring

Properties

IUPAC Name |

2-chloro-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O2S/c18-15-4-2-1-3-14(15)17(21)19-11-16(13-5-10-23-12-13)20-6-8-22-9-7-20/h1-5,10,12,16H,6-9,11H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZGCHYQEJYFRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C2=CC=CC=C2Cl)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide typically involves multiple steps. One common route starts with the preparation of the benzamide core, followed by the introduction of the chloro group through a chlorination reaction. The morpholino group is then introduced via nucleophilic substitution, and finally, the thiophene ring is attached through a coupling reaction. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as an antimicrobial and anticancer agent. Its structural features allow it to interact with biological targets effectively, which is crucial for therapeutic efficacy.

Antimicrobial Activity

Research has indicated that compounds similar to 2-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide exhibit promising antimicrobial properties. For instance, derivatives containing thiophene moieties have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that these compounds can inhibit the growth of pathogens, which is vital in combating antibiotic resistance .

Anticancer Properties

The compound has also been evaluated for its anticancer effects, particularly against estrogen receptor-positive breast cancer cell lines (e.g., MCF7). Studies utilizing the Sulforhodamine B assay revealed that certain derivatives possess significant cytotoxicity against cancer cells, suggesting a potential role in cancer therapy .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties.

Molecular Modifications

Modifications to the thiophene ring and the morpholine group can enhance biological activity. For example, substituents such as hydroxyl or amino groups have been shown to improve the compound's lipophilicity and solubility, which are critical factors for drug absorption and efficacy .

Computational Studies

Density Functional Theory (DFT) investigations have provided insights into the electronic properties of the compound, including its HOMO-LUMO energy gap. These studies help predict the reactivity and stability of the compound in biological systems .

Case Study: Antimicrobial Evaluation

In a study focused on synthesizing thiophene derivatives, researchers tested various compounds for their antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that specific modifications to the benzamide structure significantly enhanced antibacterial activity .

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| 1 | Moderate | Weak |

| 2 | Strong | Moderate |

| 3 | Very Strong | Strong |

Case Study: Anticancer Screening

A separate investigation assessed the anticancer properties of related compounds using MCF7 cell lines. The findings indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as lead compounds for further development .

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

2-chloro-N-(2-piperidino-2-(thiophen-3-yl)ethyl)benzamide: Similar structure but with a piperidino group instead of a morpholino group.

2-chloro-N-(2-morpholino-2-(furan-3-yl)ethyl)benzamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

2-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is unique due to the specific combination of functional groups and its potential applications. The presence of the morpholino group and thiophene ring may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.

Biological Activity

2-Chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound features a unique structural arrangement that combines a chloro substituent, a morpholine ring, and a thiophene moiety, which may contribute to its bioactivity.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The morpholine ring can act as a ligand, facilitating binding to enzymes or receptors. The thiophene ring is known to engage in π-π interactions with aromatic residues in proteins, enhancing the binding affinity, while the benzamide group can form hydrogen bonds, stabilizing interactions with target molecules.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study on benzamide derivatives highlighted their effectiveness against various bacterial strains, suggesting that modifications in the benzamide structure could enhance antibacterial properties .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Chloro-N-(2-morpholino-...) | E. coli | 20 µg/mL |

| N-(4-chlorobenzoyl)-morpholine | Staphylococcus aureus | 15 µg/mL |

| N-(2-thiophenyl)-benzamide | Pseudomonas aeruginosa | 25 µg/mL |

Anticancer Activity

The compound has also been explored for its anticancer potential. In vitro studies have shown that benzamide derivatives can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer . The presence of the morpholine and thiophene rings may enhance the compound's ability to target specific pathways involved in tumor growth.

Case Study: Anticancer Efficacy

A study evaluated the efficacy of related benzamide derivatives against human breast cancer cells (MCF-7). The results indicated that certain derivatives led to a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potential for further development as anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at various positions on the benzamide structure can significantly alter its potency and selectivity towards different biological targets.

Table 2: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Introduction of -Cl at para position | Increased potency against cancer cells |

| Substitution of morpholine with piperidine | Decreased antimicrobial activity |

| Variation in thiophene position | Altered binding affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.